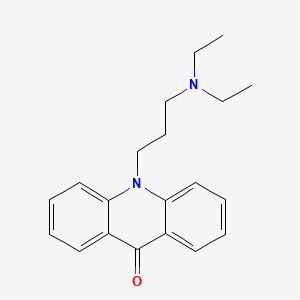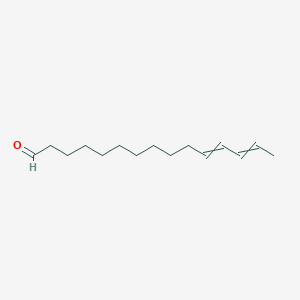
Pentadeca-11,13-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadeca-11,13-dienal is an organic compound characterized by a long carbon chain with two double bonds located at the 11th and 13th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadeca-11,13-dienal can be synthesized through various methods, including olefin metathesis reactions. Olefin metathesis is a powerful and versatile reaction that allows the formation of new carbon-carbon double bonds by the exchange of alkylidene groups between alkenes. This reaction is typically catalyzed by transition metal complexes, such as Grubbs catalysts .
Industrial Production Methods
In industrial settings, this compound can be produced from natural precursors like cardanol, which is derived from cashew nut shell liquid. The olefin metathesis reaction on cardanol, which contains multiple unsaturated phenolic compounds, is an important method for synthesizing this compound .
Chemical Reactions Analysis
Types of Reactions
Pentadeca-11,13-dienal undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pentadeca-11,13-dienal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pentadeca-11,13-dienal involves its interaction with various molecular targets and pathways. For instance, its antiproliferative activity is believed to be mediated through the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s anti-inflammatory effects may be attributed to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Pentadeca arginate:
BPC-157: Another peptide known for its healing properties and used in musculoskeletal soft tissue healing.
Uniqueness
Pentadeca-11,13-dienal is unique due to its specific structure and the presence of two double bonds, which confer distinct chemical reactivity and biological activity. Unlike peptides like pentadeca arginate and BPC-157, this compound is an aldehyde, which allows it to participate in a different set of chemical reactions and applications.
Properties
CAS No. |
123350-53-8 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
pentadeca-11,13-dienal |
InChI |
InChI=1S/C15H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-5,15H,6-14H2,1H3 |
InChI Key |
RUZLENSCIVMFGF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CCCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)-](/img/structure/B14126176.png)
![7-(4-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126177.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126185.png)
![5-[(3,5-Dimethylphenyl)amino]pentanoic acid](/img/structure/B14126194.png)

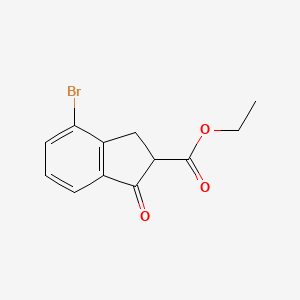
![2-((2-Methoxy-4-[(oxiran-2-yl)methoxy]phenoxy)methyl)oxirane](/img/structure/B14126205.png)
![3-{[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]methyl}benzonitrile](/img/structure/B14126207.png)
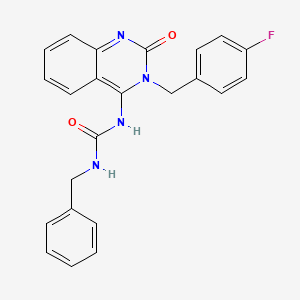
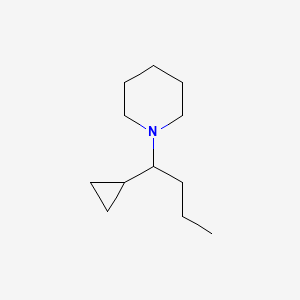

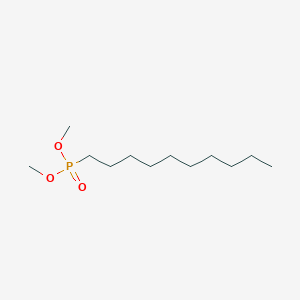
![N-(2-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14126250.png)
